molecular formula C10H10N2O B14044119 1-(3-Amino-2-cyanophenyl)propan-1-one

1-(3-Amino-2-cyanophenyl)propan-1-one

Cat. No.: B14044119
M. Wt: 174.20 g/mol
InChI Key: MCOJLXVKPWJFNI-UHFFFAOYSA-N
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Description

1-(3-Amino-2-cyanophenyl)propan-1-one is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is characterized by the presence of an amino group, a nitrile group, and a ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-cyanophenyl)propan-1-one typically involves the reaction of 3-amino-2-cyanobenzaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-6-propanoylbenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,12H2,1H3

InChI Key

MCOJLXVKPWJFNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)N)C#N

Origin of Product

United States

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